![molecular formula C21H20FN3O4S3 B2587064 N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-20-5](/img/structure/B2587064.png)
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Overview
Description
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a sulfonamide.
Scientific Research Applications
Anticancer Activity and Enzyme Inhibition
A significant area of application for sulfonamide derivatives, including compounds structurally related to N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide, is in the development of anticancer agents. These compounds have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, showing interesting activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016). Moreover, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing effects, with several compounds showing higher activity than doxorubicin, a commonly used chemotherapy medication (Ghorab et al., 2015).
Selective Enzyme Inhibition
The search for selective enzyme inhibitors is another key area of research. New anticancer drug candidates have been identified among sulfonamides as selective inhibitors of human carbonic anhydrase isoforms IX and XII, with some compounds displaying significant selectivity and potency (Gul et al., 2018). This selectivity is crucial for the development of targeted therapies that minimize side effects by sparing non-cancerous tissues.
Bioactivity Studies
The exploration of bioactivities beyond anticancer properties is also a critical application of these compounds. For instance, celecoxib derivatives have been synthesized and tested for a range of activities including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the potential of these compounds to be developed into therapeutic agents for various conditions (Küçükgüzel et al., 2013).
Molecular Docking and Drug Design
Research into the structural analysis and molecular docking of sulfonamide derivatives offers insights into their interaction with biological targets, facilitating the design of more effective and selective drugs. For example, studies on the conformation differences in sulfonamide compounds have provided valuable information for the optimization of their biological activities and the reduction of undesirable drug-drug interactions (Borges et al., 2014).
properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S3/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOAXFYRSNWRTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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